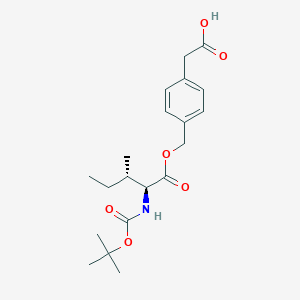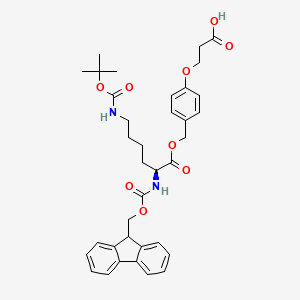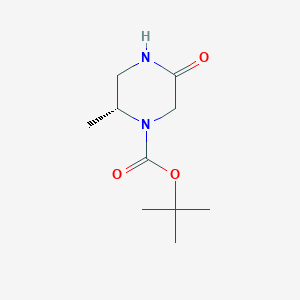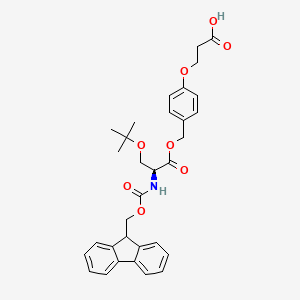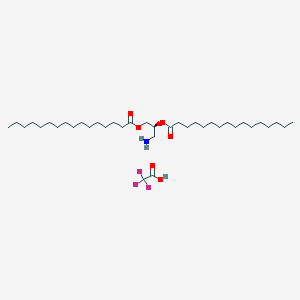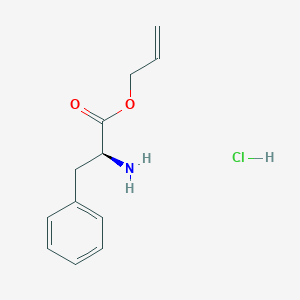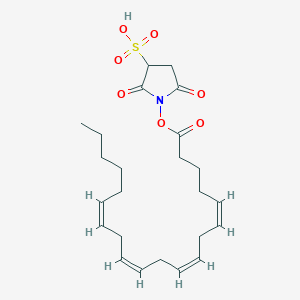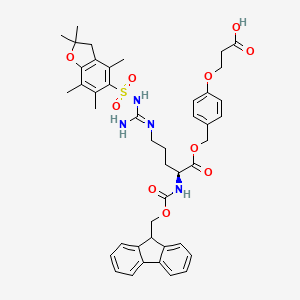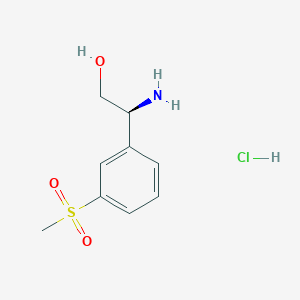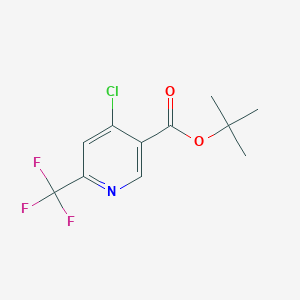
Fmoc-cis-4-methylthio-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-cis-4-methylthio-Pro-OH: is a chemical compound with the IUPAC name (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid . It is commonly used in peptide synthesis due to its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methylthio substituent on the proline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cis-4-methylthio-Pro-OH typically involves the protection of the amino group of proline with the Fmoc group. This can be achieved through the reaction of proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The methylthio group is introduced via a substitution reaction on the proline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions: Fmoc-cis-4-methylthio-Pro-OH undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Fmoc protecting group using a base such as piperidine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Piperidine, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines.
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Deprotected proline derivative.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemistry: Fmoc-cis-4-methylthio-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the Fmoc protecting group. It is used to synthesize complex peptides and proteins for research and pharmaceutical applications .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound is used in the synthesis of peptide-based drugs, which are used to treat various diseases, including cancer, diabetes, and infectious diseases. It is also used in the development of diagnostic tools and biomarkers .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with unique properties for various applications .
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-cis-4-methylthio-Pro-OH involves the protection of the amino group of proline, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of proline. The compound interacts with various enzymes and proteins involved in peptide synthesis and modification .
Comparison with Similar Compounds
Fmoc-cis-4-fluoro-Pro-OH: Similar structure with a fluoro substituent instead of a methylthio group.
Fmoc-cis-4-hydroxy-Pro-OH: Contains a hydroxy group instead of a methylthio group.
Fmoc-cis-4-amino-Pro-OH: Contains an amino group instead of a methylthio group.
Uniqueness: Fmoc-cis-4-methylthio-Pro-OH is unique due to the presence of the methylthio group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfanylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-27-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNREFSUPGGKAM-DJJJIMSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
